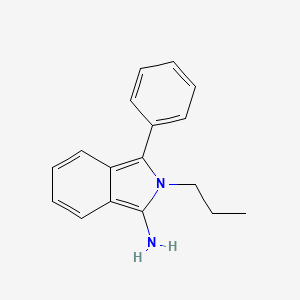

3-Phenyl-2-propyl-2H-isoindol-1-amine

Description

3-Phenyl-2-propyl-2H-isoindol-1-amine is a heterocyclic amine featuring an isoindole core substituted with a phenyl group at position 3 and a propyl chain at position 2. The isoindole scaffold (a benzene ring fused to a pyrrole ring) confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

106697-59-0 |

|---|---|

Molecular Formula |

C17H18N2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

3-phenyl-2-propylisoindol-1-amine |

InChI |

InChI=1S/C17H18N2/c1-2-12-19-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(19)18/h3-11H,2,12,18H2,1H3 |

InChI Key |

NSUIJERYKMCHOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C2C=CC=CC2=C1N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-propyl-2H-isoindol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpropylamine with phthalic anhydride under acidic conditions to form the isoindoline ring . The reaction is usually carried out in a solvent such as toluene or xylene at elevated temperatures (120-150°C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-Phenyl-2-propyl-2H-isoindol-1-amine may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) can be used to enhance the reaction rate and selectivity . The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-propyl-2H-isoindol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Oxidation: N-oxides

Reduction: Amine derivatives

Substitution: Halogenated, nitrated, or sulfonated isoindolines

Scientific Research Applications

The isoindole structure is known for its pharmacological significance. Compounds derived from isoindoles, including 3-Phenyl-2-propyl-2H-isoindol-1-amine, exhibit a range of biological activities:

- Cholinesterase Inhibition : Isoindole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. For instance, derivatives with phenyl substitutions have shown promising AChE inhibitory activity with IC50 values as low as 1.12 μM, indicating strong potential for therapeutic use in dementia treatment .

- Anti-inflammatory Properties : Isoindole derivatives have demonstrated anti-inflammatory effects by modulating pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The ability of these compounds to inhibit COX enzymes suggests their potential use in treating inflammatory conditions .

Cancer Therapy

The structural features of isoindoles allow for targeted therapeutic applications in oncology:

- Anticancer Activity : Research indicates that isoindole derivatives can be designed to target specific genes and proteins involved in cancer cell growth. For example, modifications on the isoindole scaffold have yielded compounds with significant cytotoxicity against various human cancer cell lines .

- Molecular Docking Studies : Computational approaches such as molecular docking have been employed to predict the binding affinities of isoindole derivatives to cancer-related targets. These studies help optimize the design of new anticancer agents based on the isoindole framework .

Synthesis and Structural Modifications

The synthesis of 3-Phenyl-2-propyl-2H-isoindol-1-amine can be achieved through several chemical pathways, often involving the functionalization of existing isoindole structures:

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Direct functionalization | Up to 89% | Effective for creating multifunctionalized derivatives |

| Condensation reactions | Varies | Useful for generating specific pharmacophores |

These synthetic strategies allow for the introduction of various substituents that can enhance biological activity or selectivity towards specific targets.

Case Studies and Research Findings

Several studies highlight the effectiveness of 3-Phenyl-2-propyl-2H-isoindol-1-amine and its derivatives in various applications:

- Neurodegenerative Diseases : A study demonstrated that isoindole derivatives could significantly inhibit cholinesterases, providing a basis for developing new treatments for Alzheimer's disease by enhancing cholinergic transmission .

- Cancer Cell Lines : Another investigation revealed that modified isoindoles exhibited cytotoxic effects against sensitive human cancer cell lines, suggesting their potential role as chemotherapeutic agents .

- Inflammatory Disorders : Research has shown that certain isoindole derivatives effectively modulate inflammatory pathways, supporting their use in treating conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 3-Phenyl-2-propyl-2H-isoindol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

2-(3-Methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine (CAS 1094699-77-0)

- Structure : Isoindole core with a methoxypropyl group at position 2 and an amine at position 4.

- Molecular Formula : C₁₂H₁₈N₂O

- Molecular Weight : 206.28 g/mol

- Key Differences : The methoxypropyl substituent introduces polarity compared to the phenyl group in the target compound. The amine at position 5 vs. position 1 may alter hydrogen-bonding interactions .

1-(2-Phenyl-1H-indol-3-yl)propan-2-amine

- Structure : Indole core with phenyl at position 2 and a propylamine side chain.

- CAS : 1203020-63-6

- Key Differences : Indole vs. isoindole core (different ring fusion) reduces steric constraints. The propylamine chain may enhance solubility compared to the target compound’s propyl group .

- Structure : Indole substituted with a pentan-2-yl-amine-propyl chain.

- Molecular Formula : C₁₆H₂₄N₂

- Key Differences : The longer alkyl chain (pentan-2-yl) increases hydrophobicity, while the indole core lacks the fused benzene ring of isoindole .

Physicochemical and Functional Group Analysis

| Property | 3-Phenyl-2-propyl-2H-isoindol-1-amine | 2-(3-Methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine | 1-(2-Phenyl-1H-indol-3-yl)propan-2-amine |

|---|---|---|---|

| Core Structure | 2H-isoindole | 2H-isoindole | 1H-indole |

| Substituents | Phenyl (C₃), Propyl (C₂) | Methoxypropyl (C₂) | Phenyl (C₂), Propylamine (C₃) |

| Amine Position | 1 | 5 | Side chain (propylamine) |

| Molecular Weight (g/mol) | ~225 (estimated) | 206.28 | ~240 (estimated) |

| Polarity | Moderate (phenyl reduces solubility) | Higher (methoxy group) | Moderate (amine enhances solubility) |

- Electronic Effects : The phenyl group in the target compound may stabilize the isoindole core via resonance, whereas methoxypropyl in the analog introduces electron-donating effects .

Biological Activity

3-Phenyl-2-propyl-2H-isoindol-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- CAS Number: Not specified in the search results.

- Molecular Formula: C16H18N2

- Molecular Weight: 250.33 g/mol

- IUPAC Name: 3-phenyl-2-propylisoindole-1-amine

The biological activity of 3-Phenyl-2-propyl-2H-isoindol-1-amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly involving histamine receptors.

Histamine Receptor Interaction

Studies have shown that derivatives of isoindole compounds can exhibit varying affinities for histamine H3 receptors, which are implicated in regulating neurotransmitter release. For instance, compounds with similar structures have demonstrated significant antagonist activity at H3 receptors, suggesting that 3-Phenyl-2-propyl-2H-isoindol-1-amine may also possess such properties .

Antimicrobial Activity

Research has indicated that isoindole derivatives can exhibit antimicrobial properties. The presence of phenyl and propyl groups may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against various microbial strains .

Anti-inflammatory Effects

Compounds related to isoindoles have been studied for their anti-inflammatory effects. Specifically, they have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha while promoting anti-inflammatory factors like IL-10. This dual action suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Study on Isoindole Derivatives:

A study published in Molecules explored the synthesis and biological evaluation of various isoindole derivatives, including compounds similar to 3-Phenyl-2-propyl-2H-isoindol-1-amine. The findings highlighted significant anti-inflammatory activity through the inhibition of iNOS and COX-2 pathways, indicating a potential mechanism for reducing inflammation in vivo .

Histamine Receptor Affinity Study:

Another study focused on the structure–activity relationship (SAR) of isoindole derivatives concerning their affinity for histamine receptors. It was found that specific substitutions on the isoindole structure could enhance receptor binding affinity and selectivity, thereby suggesting a pathway for developing more potent H3 antagonists based on the 3-Phenyl-2-propyl framework .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Phenyl-2-propyl-2H-isoindol-1-am | Antimicrobial, Anti-inflammatory | Modulation of histamine receptors |

| Isoindole Derivative A | Antimicrobial | Inhibition of bacterial cell wall synthesis |

| Isoindole Derivative B | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.